molecular formula C11H17NO2 B14681523 tert-butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 37059-15-7

tert-butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B14681523
CAS No.: 37059-15-7
M. Wt: 195.26 g/mol
InChI Key: FWEMZCGPEMFKJT-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Chemistry: tert-Butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential medicinal applications include the development of new drugs and therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of both tert-butyl and carboxylate groups imparts distinct chemical properties, making it a valuable compound for various applications. Its stability and reactivity differentiate it from other pyrrole derivatives, allowing for diverse synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-7-6-8(2)12-9(7)10(13)14-11(3,4)5/h6,12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEMZCGPEMFKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90784504
Record name tert-Butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90784504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37059-15-7
Record name tert-Butyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90784504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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